((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone
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Overview
Description
((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylsulfonyl group, and attachment of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows for specific interactions with biological targets, making it useful in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs for various diseases.
Industry: In industry, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
(1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar bicyclic structure but lacks the phenylmethanone moiety.
(1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(methyl)methanone: Similar structure with a methyl group instead of a phenyl group.
Uniqueness: The presence of the phenylmethanone moiety in ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone) provides unique chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it more versatile in various applications.
Properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITOODOYWARIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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